molecular formula C8H10N6O2S B12520764 3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide

3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide

Cat. No.: B12520764
M. Wt: 254.27 g/mol
InChI Key: KEKZHVJCLRDDNH-UHFFFAOYSA-N
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Description

3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide is an organic compound that features a triazole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide typically involves the reaction of 5-amino-1H-1,2,4-triazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Materials Science: The compound is explored for its use in the development of new materials with unique properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industry: The compound is investigated for its potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular processes, leading to antimicrobial or anticancer effects. The triazole ring and sulfonamide group play crucial roles in its binding to target proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1,2,4-triazole: A related compound with similar triazole structure but without the sulfonamide group.

    Sulfanilamide: A sulfonamide compound with a simpler structure, lacking the triazole ring.

    5-amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with different functional groups.

Uniqueness

3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide is unique due to the combination of the triazole ring and sulfonamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10N6O2S

Molecular Weight

254.27 g/mol

IUPAC Name

3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide

InChI

InChI=1S/C8H10N6O2S/c9-7-12-8(14-13-7)11-5-2-1-3-6(4-5)17(10,15)16/h1-4H,(H2,10,15,16)(H4,9,11,12,13,14)

InChI Key

KEKZHVJCLRDDNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC2=NNC(=N2)N

Origin of Product

United States

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